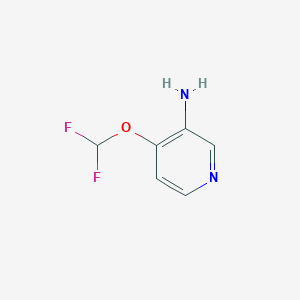

4-(Difluoromethoxy)pyridin-3-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-2-10-3-4(5)9/h1-3,6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFUPQNGVQTLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Pyridine Chemistry

The introduction of fluorine into pyridine (B92270) rings has a profound impact on the molecule's physicochemical properties. nih.gov Pyridine and its derivatives are fundamental building blocks in numerous pharmaceuticals and agrochemicals. nih.gov The high electronegativity of fluorine can significantly alter the electron distribution within the pyridine ring, influencing its basicity, metabolic stability, and binding interactions with biological targets. enamine.net

The development of synthetic methodologies for creating fluorinated pyridines is an active area of research. nih.gov While direct fluorination can be challenging, various strategies have been devised, including nucleophilic aromatic substitution (SNAr) on activated precursors. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine in such reactions. The synthesis of compounds like 3-fluoro-4-aminopyridine has been explored through multiple routes, including the challenging direct fluorination of pyridine N-oxides to achieve meta-substitution. nih.govrsc.org This ongoing research provides the essential toolkit for synthesizing complex fluorinated pyridines like 4-(Difluoromethoxy)pyridin-3-amine.

The Difluoromethoxy Group As a Modulating Chemical Moiety in Heterocycles

The difluoromethoxy (-OCF₂H) group is increasingly recognized as a valuable substituent in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for more common groups like methoxy (B1213986) or hydroxyl functions, while offering distinct electronic and conformational properties. The presence of the two fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative degradation.

The gem-difluoromethylene (CF₂) unit within this group imparts unique characteristics. enamine.net The introduction of difluoromethyl groups (-CF₂H) into pyridine (B92270) rings has been shown to be a promising strategy in the development of new drugs and agrochemicals, as the properties of the resulting molecules are highly dependent on the position of this group. nih.gov The difluoromethoxy group, similarly, modulates properties such as lipophilicity and membrane permeability, which are critical for a compound's pharmacokinetic profile. enamine.net Its application in the pharmaceutical industry for the synthesis of various drugs underscores its importance as a key component in drug development due to its bioactive properties and chemical stability. chemshuttle.com

Structural Significance of the Pyridin 3 Amine Core in Chemical Synthesis

The pyridin-3-amine scaffold is a versatile building block in organic synthesis. The amino group at the 3-position provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. 3-Aminopyridine (B143674) itself can be prepared through methods like the Hofmann rearrangement of nicotinamide. google.comorgsyn.org

The relative positions of the ring nitrogen, the amino group, and the substituent at the 4-position in 4-(Difluoromethoxy)pyridin-3-amine create a specific electronic and steric environment. This arrangement influences the reactivity of both the pyridine (B92270) ring and the exocyclic amino group. The amino group can be readily derivatized, for example, through acylation or participation in coupling reactions, to build larger molecules. This versatility makes the pyridin-3-amine core a valuable platform for creating libraries of compounds for biological screening. For instance, related structures like 3,4-diaminopyridine (B372788) are synthesized from precursors like 4-methoxy-3-nitropyridine, highlighting the synthetic pathways available for creating substituted aminopyridines. google.com

Overview of Research Trajectories for Difluoromethoxypyridinamines

Strategies for Introducing the 4-Difluoromethoxy Substituent on the Pyridine (B92270) Ring

The incorporation of a difluoromethoxy (-OCF₂H) group onto a pyridine ring is a key step that imparts unique electronic properties, influencing the molecule's stability and bioavailability. Several distinct methods have been developed to achieve this transformation.

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for functionalizing pyridine rings. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (2/6) and para (4) to it for nucleophilic attack. stackexchange.comquimicaorganica.org This makes 4-halogenated pyridines excellent precursors for introducing the 4-difluoromethoxy group. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity is then restored by the expulsion of the halide ion. stackexchange.com

Table 1: Nucleophilic Aromatic Substitution for 4-Difluoromethoxy Pyridine Synthesis

| Reactant | Nucleophile Source | Conditions | Product |

|---|

Application of Difluoromethylating Reagents

Direct C-H difluoromethylation has emerged as a powerful and efficient method for accessing difluoromethylated pyridines. nih.gov This approach avoids the pre-functionalization required in classical SNAr reactions. Recent advancements have demonstrated that the difluoromethyl group can be introduced with regioselectivity at either the meta- or para-position of the pyridine ring by switching the reaction conditions. nih.govuni-muenster.de The process often involves radical mechanisms using specialized difluoromethylating reagents. nih.gov

A variety of reagents have been developed to act as sources of the difluoromethyl group or related synthons. These reagents enable the functionalization of heterocyclic compounds under specific, often mild, conditions.

Table 2: Examples of Difluoromethylating Reagents

| Reagent Name | Formula | Application | Reference |

|---|---|---|---|

| Difluoromethyl 2-pyridyl sulfone | Py-SO₂CF₂H | A robust nucleophilic difluoromethylation reagent. acs.org | acs.org |

These methods can be applied for late-stage functionalization, which is particularly valuable in medicinal and agricultural chemistry. nih.govuni-muenster.de

Electrochemical Fluorination Techniques

Electrochemical fluorination represents a modern and sustainable approach to creating carbon-fluorine bonds, often avoiding harsh chemical oxidants. nih.gov This technique has been successfully applied to the synthesis of fluoropyridines. For instance, the electrochemical fluorination of pyridine at a platinum anode in an acetonitrile (B52724) solution containing Et₃N·3HF as both the electrolyte and fluorine source can selectively produce 4-fluoropyridine. researchgate.net Similarly, 2-fluoropyridine (B1216828) has been synthesized using tetramethylammonium (B1211777) dihydrogen trifluoride (Me₄NF·2HF) as the fluoride (B91410) source. researchgate.net

While these methods directly produce fluoropyridines rather than difluoromethoxy-substituted pyridines, they are crucial for creating the halogenated precursors needed for subsequent SNAr reactions as described in section 2.1.1. The ability to safely and selectively install a fluorine atom at the 4-position provides a key starting material for displacement with a difluoromethoxide nucleophile. nih.gov

Phase-Transfer Catalysis in Difluoromethoxy Ether Formation

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., an aqueous phase and an organic phase). youtube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting one reactant across the phase boundary to react with the other. youtube.com

In the context of forming a difluoromethoxy ether, PTC can be employed to transfer the difluoromethoxide anion from an aqueous or solid phase into an organic solvent containing the pyridine substrate, such as a 4-hydroxypyridine. This approach can enhance reaction rates and yields while avoiding the need for expensive, anhydrous polar aprotic solvents. The catalyst activates the nucleophile, enabling the efficient formation of the ether linkage. youtube.com

Approaches for Amination at the Pyridine 3-Position

Introducing an amino group at the 3-position of the pyridine ring is often more challenging than at the 2- or 4-positions due to the electronic properties of the ring.

Direct Amination of Pyridine Scaffolds

Direct nucleophilic amination of the pyridine ring, famously exemplified by the Chichibabin reaction, typically occurs at the 2- and 4-positions where the ring nitrogen can stabilize the anionic intermediate. wikipedia.org Direct substitution at the 3-position is generally unfavorable. quimicaorganica.orgwikipedia.org

To achieve amination at the C-3 position, modified strategies are required:

Activation with Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups can facilitate nucleophilic substitution. For example, direct amination of a pyridine ring can be achieved if the molecule contains acceptor groups like a nitro group. researchgate.net In a synthesis of the related 3-fluoro-4-aminopyridine, a 3-bromo-4-nitropyridine (B1272033) N-oxide was used as the starting material. The nitro group activates the ring for substitution and is subsequently reduced to the desired amine. nih.gov

Amination with Alternative Reagents: The use of hydroxylamine (B1172632) in place of ammonia (B1221849) can lead to amination under milder conditions, as water is eliminated instead of hydrogen gas. youtube.com

Indirect Methods: A common strategy involves the Hofmann degradation of a pyridine-3-carboxamide. A patent for the synthesis of 3-fluoro-4-aminopyridine describes a multi-step process where 3-fluoropyridine (B146971) is first carboxylated at the 4-position, converted to an amide, and then subjected to a Hofmann degradation to yield the 4-amino product. google.com A similar sequence starting from a 4-substituted pyridine could be envisioned to install the amine at the 3-position.

These findings indicate that while direct amination at the 3-position is difficult, a combination of ring activation and multi-step synthetic sequences provides reliable pathways to the 3-aminopyridine scaffold.

Reductive Pathways for Amine Group Introduction

A primary method for introducing the amine group to form this compound is through the reduction of a nitro group at the 3-position. This transformation is a common and effective strategy in the synthesis of aromatic amines.

One approach involves the catalytic hydrogenation of a precursor like 4-methoxy-3-nitropyridine. This method can be part of a multi-step synthesis. For example, 4-methoxypyridine (B45360) can be nitrated to form 4-methoxy-3-nitropyridine, which is then reacted with ammonia to yield 4-amino-3-nitropyridine. The final step is a hydrogenation reaction, often using a catalyst, to reduce the nitro group to an amine, thereby forming 3,4-diaminopyridine (B372788). google.com This general pathway can be adapted for substrates containing the difluoromethoxy group.

Another related strategy involves the fluorination of a pyridine N-oxide. For instance, 3-bromo-4-nitropyridine N-oxide can be fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. This intermediate is then readily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.govrsc.org This highlights the utility of nitro-group reduction as a key step in forming the aminopyridine structure.

Reductive amination is another versatile technique for forming amines from carbonyl compounds. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more reliable alternative by first forming an imine, which is then reduced. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions in Difluoromethoxypyridine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon-framework of difluoromethoxypyridine derivatives. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly useful for the synthesis of aminopyridines. This method allows for the selective introduction of amines at specific positions on the pyridine ring. For example, the amination of 2-fluoro-4-iodopyridine (B1312466) with aromatic amines has been shown to occur exclusively at the 4-position under microwave irradiation using a Pd(OAc)2/BINAP catalyst system. researchgate.net This selectivity is complementary to traditional nucleophilic aromatic substitution reactions.

Palladium catalysts are also employed for the direct difluoromethylation of heteroaryl halides, including pyridyl chlorides, bromides, and iodides. nih.govrsc.org This provides a direct route to incorporate the difluoromethyl group into the pyridine scaffold. The reaction proceeds under mild conditions and tolerates a variety of functional groups. nih.govrsc.orgnih.gov For instance, the reaction of ethyl 4,6-dichloronicotinate with a difluoromethylating agent in the presence of a palladium catalyst selectively yields ethyl 4-chloro-6-difluoromethylnicotinate. nih.gov

Furthermore, palladium-catalyzed C-H functionalization offers a direct method to introduce various groups onto the pyridine ring, avoiding the need for pre-functionalized substrates. nih.gov This atom-economical approach is highly valuable for synthesizing complex pyridine derivatives.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide. This is followed by transmetalation, where the organometallic coupling partner transfers its organic group to the palladium center. Finally, reductive elimination forms the new carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst. youtube.com

Green Chemistry Principles Applied to the Synthesis of Difluoromethoxypyridinamines

The application of green chemistry principles to the synthesis of difluoromethoxypyridinamines aims to develop more environmentally friendly and sustainable processes. This involves creating benign reaction conditions, utilizing sustainable catalysts, and maximizing reaction efficiency.

A key aspect of green chemistry is the use of environmentally friendly solvents and reaction conditions. One-pot multicomponent reactions are particularly advantageous as they can reduce waste and shorten synthesis time. nih.gov For example, the synthesis of fluorinated 2-aminopyridines has been achieved through an efficient one-pot procedure involving the reaction of 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This method is well-suited for creating libraries of pharmacologically active compounds in an environmentally benign manner. rsc.org Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields compared to conventional heating methods. nih.gov

The development of sustainable catalytic systems is crucial for green synthesis. This includes the use of catalysts that are recyclable and can operate under mild conditions. mdpi.com For instance, versatile homogeneous and heterogeneous catalysts have been developed for the conversion of carbohydrates into valuable chemicals like 2,5-diformylfuran (DFF), a precursor for furan-based polymers. mdpi.com Enzymatic synthesis is another promising green approach, as enzymes can catalyze reactions with high selectivity under mild conditions. nih.gov Enzymes such as cytochrome P450s, lipases, and transaminases are being explored for the synthesis of fluorinated compounds. nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy are preferred as they generate less waste. primescholars.com For example, a transition-metal-free synthesis of 4-pyrones from diynones and water has been developed that is simple, atom-economical, and environmentally benign. researchgate.net This type of reaction design, which maximizes the incorporation of starting materials into the product, is a key goal in green chemistry. researchgate.net

Late-Stage Functionalization Strategies for this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves introducing chemical groups into a complex molecule at a late step in the synthesis. nih.gov This approach allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov

C-H functionalization is a prominent LSF technique that allows for the direct modification of C-H bonds, which are ubiquitous in organic molecules. researchgate.netresearchgate.net For pyridines, selective C-H functionalization can be challenging due to the electronic nature of the ring. nih.gov However, methods have been developed for the regioselective functionalization of pyridines at various positions. For instance, a redox-neutral dearomatization-rearomatization strategy enables the meta-selective C-H functionalization of pyridines. nih.gov By simply changing to acidic conditions, the same intermediates can undergo highly para-selective functionalization. nih.gov

Photoredox catalysis has emerged as a valuable tool for LSF, enabling a wide range of transformations under mild conditions. nih.govacs.org This approach has been used for the direct C(sp²)-H difluoromethoxylation of (hetero)arenes using a shelf-stable radical difluoromethoxylating reagent. acs.org Biocatalysis, using enzymes like PolyCYPs, also offers a means for late-stage oxidation, allowing for the introduction of hydroxyl groups and other oxidized functionalities in a parallel manner. hyphadiscovery.com These LSF methods provide efficient access to novel derivatives of this compound, facilitating the exploration of chemical space in drug development programs. nih.govdigitellinc.com

C-H Activation Methodologies

Direct C-H activation has emerged as a powerful tool for the functionalization of heteroaromatic compounds, offering a more atom-economical and efficient alternative to traditional multi-step syntheses. In the context of synthesizing analogs of this compound, C-H activation strategies can be envisioned for the introduction of either the difluoromethoxy group or the amino group directly onto a pre-functionalized pyridine ring.

Recent studies have demonstrated the feasibility of direct C-H difluoromethylation of heterocycles, including pyridines, through organic photoredox catalysis. For instance, the use of sodium difluoromethanesulfinate (CF₂HSO₂Na) as a difluoromethyl source in the presence of a photosensitizer like rose bengal under visible light irradiation has been shown to effectively difluoromethylate various heteroarenes. While this method primarily targets the C2 position of the pyridine ring, variations in substrate and reaction conditions could potentially influence the regioselectivity, offering a pathway to 4-difluoromethoxy pyridine derivatives.

Furthermore, C-H amination of pyridines represents another viable approach. One strategy involves the conversion of pyridines into their corresponding phosphonium salts, which can then react with sodium azide (B81097) to yield iminophosphoranes. These intermediates serve as versatile precursors to various nitrogen-containing functional groups, including amines. This method offers high regioselectivity, often favoring the 4-position, and can be applied in the late-stage functionalization of complex molecules. nih.gov Another approach to C4-selective amination of pyridines proceeds via nucleophilic substitution of hydrogen (SNH), utilizing 4-pyridyl pyridinium (B92312) salt intermediates that react with aqueous ammonia. nih.gov

While direct C-H difluoromethoxylation has been reported for arenes and heteroarenes, specific examples detailing the direct C-H activation to install a difluoromethoxy group at the 4-position of a 3-aminopyridine are not yet prevalent in the literature. However, the existing methodologies for C-H functionalization provide a strong foundation for the development of such a direct route.

Regioselective Halogenation and Subsequent Cross-Coupling

A more established and versatile approach to the synthesis of this compound involves a multi-step sequence of regioselective halogenation followed by cross-coupling reactions. This strategy allows for the precise installation of the desired functional groups at specific positions on the pyridine ring.

A plausible synthetic route commences with the nitration of a suitable pyridine precursor. For instance, 4-chloropyridine (B1293800) can be nitrated to afford 4-chloro-3-nitropyridine (B21940). sigmaaldrich.com This intermediate is a key building block, as the nitro group can be subsequently reduced to an amine, and the chloro substituent can be replaced via a cross-coupling reaction. The synthesis of 4-chloro-3-nitropyridine has been well-documented, providing a reliable starting point for further transformations. prepchem.comgoogle.com

The crucial step in this pathway is the introduction of the difluoromethoxy group. While direct nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitropyridine with a difluoromethoxide source could be challenging, a more feasible approach involves a palladium- or copper-catalyzed cross-coupling reaction. Although a specific protocol for the difluoromethoxylation of 4-chloro-3-nitropyridine is not extensively detailed in the literature, the compound 4-(difluoromethoxy)-3-nitropyridine is commercially available, indicating that its synthesis is established. chemscene.com

Once 4-(difluoromethoxy)-3-nitropyridine is obtained, the final step is the reduction of the nitro group to the desired amine. This transformation can be achieved using various reducing agents. For example, the reduction of nitropyridines can be carried out using reagents like samarium diiodide in the presence of water. clockss.org Catalytic hydrogenation over palladium on carbon is another common and effective method for the reduction of nitro groups on aromatic rings, including those on pyridine N-oxides, which can be a precursor to the final amine. nih.gov

An alternative strategy within this section involves the initial synthesis of a 3-amino-4-halopyridine intermediate. This can be followed by a cross-coupling reaction to introduce the difluoromethoxy group. For example, a protected 3-aminopyridine can be halogenated at the 4-position, and then a subsequent cross-coupling reaction can be employed to install the difluoromethoxy moiety.

Below is a table summarizing a potential synthetic sequence based on the regioselective halogenation and cross-coupling strategy:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 4-Chloropyridine | HNO₃, H₂SO₄ | 4-Chloro-3-nitropyridine |

| 2 | 4-Chloro-3-nitropyridine | Difluoromethoxylating agent, catalyst (e.g., Pd or Cu) | 4-(Difluoromethoxy)-3-nitropyridine |

| 3 | 4-(Difluoromethoxy)-3-nitropyridine | Reducing agent (e.g., SmI₂, H₂O or H₂, Pd/C) | This compound |

This table is interactive. Click on the headers to sort.

Reactivity Profiles of the Primary Amine Functionality

The primary amine group at the 3-position of the pyridine ring is a key site of reactivity, capable of acting as a nucleophile and undergoing various derivatization reactions.

Nucleophilic Reactivity and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a nucleophilic center. This nucleophilicity allows it to participate in a range of reactions, most notably condensation reactions. These reactions involve the formation of a new carbon-nitrogen bond with the elimination of a small molecule, typically water. For instance, primary amines can react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. nih.gov This reactivity is fundamental in the synthesis of more complex molecules. The nucleophilicity of amines can be quantified and compared using kinetic studies. uni-muenchen.de

In the context of pyridine amines, the position of the amine group on the ring can influence its reactivity. For example, studies on aminopyridines have shown their utility in various synthetic transformations, including rearrangements and cyclizations. nih.govresearchgate.netrsc.org The reaction of 3-halo-4-aminopyridines with acyl chlorides, for instance, leads to a rearrangement via intramolecular nucleophilic aromatic substitution. nih.govresearchgate.net

Derivatization and Salt Formation

The primary amine functionality is readily derivatized to modify the properties of the parent molecule. Derivatization is a common strategy in analytical chemistry to enhance the volatility, thermal stability, or detectability of a compound. iu.edulibretexts.org Common derivatization methods for primary amines include acylation, silylation, and alkylation. iu.edulibretexts.orgpsu.edu Acylation, for example, involves the reaction of the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form an amide. iu.edu Various reagents have been developed for the specific derivatization of primary amines for analytical purposes, such as HPLC and fluorescence detection. nih.govmdpi.com

Furthermore, as a basic functional group, the primary amine can react with acids to form salts. The formation of N-aminopyridinium salts through the electrophilic amination of pyridines is a well-established method. nih.gov These salts themselves can serve as versatile intermediates in organic synthesis. nih.gov

Pyridine Ring Reactivity under Various Chemical Conditions

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity patterns compared to benzene (B151609). The presence of the nitrogen atom significantly influences the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr): Pyridine is generally less reactive towards electrophiles than benzene due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.comyoutube.com This deactivation makes direct electrophilic substitution on the pyridine ring challenging, often requiring harsh reaction conditions and resulting in low yields. youtube.com When substitution does occur, it preferentially takes place at the 3-position (meta to the nitrogen). youtube.comyoutube.com This is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide, which is more electron-rich and directs substitution to the 2- and 4-positions. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com The stability of the anionic intermediate (Meisenheimer complex) is enhanced by the ability of the electronegative nitrogen atom to accommodate the negative charge. stackexchange.com The presence of a good leaving group at these positions facilitates the substitution reaction. For this compound, while the amine group is at the 3-position, the electronic influence of both the nitrogen and the difluoromethoxy group will dictate the feasibility and regioselectivity of any potential nucleophilic aromatic substitution. Studies on related halopyridines have demonstrated that nucleophilic aromatic substitution is a viable pathway for introducing new functionalities. nih.govlookchem.comnih.govnih.gov

Influence of the Difluoromethoxy Group on Ring Electron Density

The difluoromethoxy (-OCHF₂) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a significant impact on the electron density of the pyridine ring. The inductive effect (-I) of the difluoromethoxy group will further decrease the electron density of the aromatic ring, making it even less reactive towards electrophiles and more susceptible to nucleophilic attack. acs.org

The position of the -OCHF₂ group at C-4 will have a pronounced effect on the reactivity of the other positions. It will particularly influence the nucleophilicity of the primary amine at C-3 and the susceptibility of the ring to substitution reactions. The electron-withdrawing nature of the difluoromethoxy group can be compared to other fluorine-containing substituents like the trifluoromethoxy (-OCF₃) group, which is also known for its strong electron-withdrawing capacity and its ability to increase the lipophilicity and metabolic stability of molecules. mdpi.com

Chemical Behavior and Stability of the Difluoromethoxy Group

The difluoromethoxy group is generally considered to be a metabolically stable functional group. nih.gov This stability is attributed to the strength of the carbon-fluorine bond. researchgate.net Compared to a methoxy (B1213986) group, the difluoromethoxy group is less prone to oxidative metabolism, such as O-demethylation. nih.gov

Below is a table summarizing the reactivity of the functional groups in this compound:

| Functional Group | Type of Reactivity | Typical Reactions |

| Primary Amine | Nucleophilic | Condensation with carbonyls (e.g., aldehydes, ketones) to form imines. nih.gov |

| Basic | Salt formation with acids. nih.gov | |

| Derivatization | Acylation, silylation, alkylation. iu.edulibretexts.orgpsu.edu | |

| Pyridine Ring | Electrophilic Aromatic Substitution | Substitution at the 3-position (generally slow). youtube.comyoutube.com |

| Nucleophilic Aromatic Substitution | Substitution at the 2- and 4-positions (favored). stackexchange.com | |

| Difluoromethoxy Group | Electron-withdrawing | Deactivates the ring towards electrophilic attack, activates towards nucleophilic attack. acs.org |

| Stability | Generally stable to metabolic degradation. nih.gov |

Hydrolytic Stability and Decomposition Pathways

The OCF₂H group is generally considered to be of similar stability to the trifluoromethyl (OCF₃) group, which is known for its high metabolic stability. However, the presence of a hydrogen atom in the difluoromethoxy group can make it susceptible to hydrolysis under certain conditions. For instance, studies on 2-difluoromethoxy-substituted estratriene sulfamates have shown that the difluoromethoxy group can accelerate the hydrolysis of a neighboring sulfamate (B1201201) group compared to a methoxy (OCH₃) group. researchgate.net This accelerated hydrolysis is attributed to the electron-withdrawing nature of the OCF₂H group, which can increase the acidity of the aromatic ring and potentially participate in neighboring group interactions. researchgate.net The lower pKa of a phenol (B47542) with a OCF₂H substituent compared to one with an OCH₃ group supports this increased acidity. researchgate.net

In the context of this compound, the primary pathway for decomposition under hydrolytic conditions would likely involve the cleavage of the C-O bond of the difluoromethoxy group to yield 4-hydroxy-pyridin-3-amine and difluorophosgene (which would rapidly hydrolyze to carbon dioxide and hydrogen fluoride). The rate of this hydrolysis would be dependent on pH and temperature. In acidic conditions, protonation of the pyridine nitrogen would further activate the ring towards nucleophilic attack, potentially accelerating decomposition.

Another potential decomposition pathway for aminopyridines, in general, is through oxidation. The amino group can be oxidized, leading to the formation of various products, including nitroso and nitro derivatives. chemshuttle.com The presence of the electron-withdrawing difluoromethoxy group at the 4-position would likely influence the susceptibility of the amino group to oxidation.

Role in Modulating Molecular Reactivity and Stereoelectronic Effects

The difluoromethoxy group exerts significant stereoelectronic effects that modulate the reactivity of the pyridine ring and the amino group. These effects are a combination of inductive and resonance contributions.

Electronic Effects:

This electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution (EAS) reactions. rsc.org Conversely, it activates the ring towards nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the electron-withdrawing group. In the case of this compound, this would make the 2- and 6-positions more susceptible to nucleophilic attack.

The amino group at the 3-position is an electron-donating group (+M, -I), which activates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (2- and 6-positions). The interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group will therefore dictate the regioselectivity of various reactions.

Stereoelectronic Effects:

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. In this compound, the orientation of the difluoromethoxy group relative to the pyridine ring can influence the delocalization of the oxygen lone pairs into the aromatic system. Rotation around the C-O bond can lead to different conformations with varying degrees of orbital overlap.

Furthermore, the presence of the difluoromethoxy group can influence the basicity of the pyridine nitrogen and the nucleophilicity of the amino group. The electron-withdrawing nature of the OCF₂H group is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Similarly, it will reduce the electron density on the amino group, thereby decreasing its nucleophilicity.

The interaction between the lone pair of the amino group and the π-system of the pyridine ring is a key stereoelectronic feature of aminopyridines. The degree of conjugation, and thus the planarity of the amino group with respect to the ring, can be influenced by intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 1: Hammett Constants for Selected Substituents

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect (σp) |

|---|---|---|---|

| -OCH₃ | 0.27 | -0.43 | -0.16 |

| -OCF₂H | 0.22 | 0.07 | 0.29 |

| -CF₃ | 0.45 | 0.08 | 0.53 |

| -NO₂ | 0.65 | 0.13 | 0.78 |

| -NH₂ | 0.12 | -0.80 | -0.68 |

Data for -OCF₂H from reference pearson.com. Other data are from standard sources.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for transformations involving this compound are limited, the reactivity can be inferred from studies on related aminopyridines and substituted pyridines. Key transformations would include reactions involving the amino group, the pyridine ring, and the difluoromethoxy group.

Reactions at the Amino Group:

The amino group of 3-aminopyridines can undergo various reactions, such as acylation, alkylation, and diazotization. The mechanism of these reactions is analogous to that of other aromatic amines. For instance, oxidation of 3-aminopyridine with peroxomonosulfuric acid has been shown to proceed via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. chemshuttle.com The reaction is second-order, and the pH-rate profile suggests the involvement of both protonated and unprotonated forms of the substrate. chemshuttle.com For this compound, the electron-withdrawing difluoromethoxy group would likely decrease the rate of such an oxidation by reducing the nucleophilicity of the amino group.

Reactions on the Pyridine Ring:

Electrophilic Aromatic Substitution (EAS): As discussed, the pyridine ring in this compound is deactivated towards EAS due to the electron-withdrawing nature of the difluoromethoxy group and the inherent electron-deficient character of the pyridine ring. However, the activating and directing effect of the amino group at the 3-position would favor substitution at the 2- and 6-positions. The reaction would proceed through the formation of a Wheland intermediate, and the stability of this intermediate would determine the regioselectivity. Nitration of pyridine derivatives, for example, typically requires harsh conditions and proceeds through a polar mechanism involving the formation of a labile tetrahedral cation intermediate.

Nucleophilic Aromatic Substitution (SNA_r_): The presence of the electron-withdrawing difluoromethoxy group at the 4-position makes the pyridine ring susceptible to SNA_r_ reactions. A strong nucleophile could potentially displace a leaving group at the 2- or 6-position. A particularly relevant transformation is the direct amination of pyridines via a nucleophilic substitution of hydrogen (SNH). Mechanistic studies on the C4-selective amination of pyridines have shown that the reaction can proceed through the formation of a 4-pyridyl pyridinium salt intermediate, which then reacts with an amine. While the target molecule already possesses an amino group, this type of reactivity highlights the susceptibility of the activated pyridine ring to nucleophilic attack.

Reactions involving the Difluoromethoxy Group:

As mentioned in the hydrolytic stability section, the C-O bond of the difluoromethoxy group can be cleaved under certain conditions. Mechanistically, this would likely involve a nucleophilic attack on the carbon atom of the OCF₂H group, particularly if the pyridine nitrogen is protonated, which would make the entire molecule more electron-deficient.

Synthesis of Substituted Pyridine Derivatives from this compound

The this compound structure serves as a key intermediate for the synthesis of a wide array of substituted pyridine derivatives. The inherent reactivity of the pyridine ring, characterized by its susceptibility to nucleophilic substitution, particularly at the C-2 and C-4 positions, allows for targeted modifications. nih.gov The amino group at the C-3 position can be readily transformed into various functional groups through well-established organic reactions, further expanding the synthetic possibilities.

The synthesis of 3,4-disubstituted pyridin-2(1H)-ones, for example, highlights the utility of related pyridine building blocks. In these syntheses, amide couplings at the C-3 position and subsequent nucleophilic aromatic substitution (SNAr) reactions are key steps. While basic conditions for amide coupling can lead to complex mixtures, acidic coupling conditions using reagents like EDCI have proven more effective. rsc.org The final derivatization often involves an SNAr reaction where an amine is introduced at the C-4 position. rsc.org These methodologies can be adapted for derivatives of this compound, allowing for the generation of diverse libraries of compounds for medicinal chemistry programs. rsc.orgfrontiersin.org

Furthermore, the synthesis of other substituted aminopyridines, such as meta-substituted [¹⁸F]3-fluoro-4-aminopyridine, has been achieved through the direct radiofluorination of pyridine N-oxide precursors. acs.org This approach, involving the fluorination of a 3-bromo-4-nitropyridine N-oxide followed by catalytic hydrogenation, demonstrates an innovative strategy for introducing substituents onto the pyridine core that could be conceptually applied to derivatize the this compound scaffold. acs.org

Table 1: Key Reactions for Derivatizing the Aminopyridine Scaffold

| Reaction Type | Position(s) | Reagents/Conditions | Purpose |

| Amide Coupling | C-3 (Amine) | EDCI, Pfp-OH, Pyridine | Formation of amide derivatives. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Excess amine, DMF, 60 °C | Introduction of diverse amine substituents. rsc.org |

| Catalytic Hydrogenation | Nitro Group | 10% Pd/C, H₂ | Reduction of a nitro group to an amine. acs.org |

| Fluorination of N-Oxide | C-3 | TBAF, DMSO | Introduction of a fluorine atom at the meta position. acs.org |

Construction of Fused Heterocyclic Systems Incorporating the Difluoromethoxypyridine Moiety

The this compound scaffold is an excellent starting point for constructing more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in drug discovery as they can occupy a larger and more defined chemical space, leading to potent and selective interactions with biological targets. nih.gov

Several classes of fused pyridine systems have been synthesized from aminopyridine precursors, demonstrating the versatility of this core structure.

Pyrido[4,3-d]pyrimidines : This class of compounds has been synthesized through various routes, often starting from 4-aminonicotinic acid derivatives. rsc.orgrsc.org The synthesis can involve the cyclization of intermediates with reagents like formamide (B127407) or the reaction of ortho-amino esters with building blocks such as ethyl isothiocyanatoacetate. rsc.orgclockss.org These systems can be further elaborated; for instance, a 4-chloro-pyrido[4,3-d]pyrimidine intermediate can undergo substitution with various amines or react with hydrazine (B178648) to form further fused rings like imidazo[1,2-a]pyrido[4,3-d]pyrimidines. clockss.org N-substituted pyrido[4,3-d]pyrimidines have also been developed for their ability to self-assemble into complex nanostructures. acs.org

Furo[2,3-b]pyridines : The synthesis of 2,3-diarylfuro[2,3-b]pyridin-4-amines has been reported as a novel class of potent and selective kinase inhibitors, highlighting the therapeutic potential of these fused systems. nih.gov

Thieno[2,3-b]pyridines and Related Systems : Starting from aminopyridine derivatives, it is possible to construct various sulfur-containing fused heterocycles. For example, reactions can lead to the formation of thieno[2,3-b]pyridines, which can then be used to synthesize even more complex systems like pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. mdpi.com

Pyrrolo[2,3-b]pyridines : Synthetic routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been developed, although they can present challenges such as the need for protecting groups and managing side reactions during deprotection. nih.gov These syntheses often involve cross-coupling reactions to introduce aryl groups. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Pyridine Scaffolds

| Fused System | Precursor Type | Synthetic Application |

| Pyrido[4,3-d]pyrimidine | 4-Aminopyridine-3-carboxylate | Building blocks for tetrahydropteroic acid derivatives, self-assembling nanomaterials. rsc.orgacs.orgclockss.org |

| Furo[2,3-b]pyridine | Aminopyridine | Potent and selective Lck kinase inhibitors. nih.gov |

| Thieno[2,3-b]pyridine | Aminopyridine carbonitrile | Intermediates for quinazolines and other complex heterocycles. mdpi.com |

| Pyrrolo[2,3-b]pyridine | Chloro-iodopyridine | Scaffolds for kinase inhibitors. nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Aminopyrrole carbonitrile | Synthesis of kinase inhibitors and other biologically active molecules. enamine.netresearchgate.net |

Exploration of Structural Analogs and Isomers for Chemical Space Mapping

The strategic exploration of structural analogs and isomers is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. For this compound, several isomers and analogs are of interest. The difluoromethoxy group itself is particularly significant, as it often serves to enhance metabolic stability and lipophilicity compared to non-fluorinated or simple methoxy analogs.

Key isomers of this compound include positional isomers where the amine and difluoromethoxy groups are located at different positions on the pyridine ring.

Table 3: Selected Isomers and Analogs of Substituted Difluoromethoxypyridines

| Compound Name | CAS Number | Structural Difference |

| This compound | 1214374-12-5 | Target compound |

| 2-(Difluoromethoxy)pyridin-3-amine | 1214344-58-7 | Positional isomer |

| 2-(Difluoromethoxy)pyridin-4-amine | 1211587-46-0 | Positional isomer synquestlabs.com |

| 6-(Difluoromethoxy)-4-methylpyridin-3-amine | 1268390-63-1 | Addition of a methyl group |

| 2-(Difluoromethoxy)pyridin-4-ol | 205043-09-0 | Amine group replaced by a hydroxyl group sigmaaldrich.comuni.luamericanelements.com |

The difluoromethoxy (-OCHF₂) group is often considered a bioisostere of other functionalities. For instance, 2-difluoromethylpyridine has been successfully used as a bioisosteric replacement for pyridine-N-oxide in the development of quorum sensing inhibitors, in some cases leading to enhanced activity. rsc.org This suggests that the difluoromethoxy group in this compound can impart unique electronic and conformational properties that are beneficial for biological activity. Compared to a methoxy group, the -OCHF₂ group is more lipophilic and resistant to metabolic oxidation. Compared to the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCHF₂ group has different steric and electronic profiles, offering chemists a valuable option for property modulation.

The Role of this compound as a Versatile Chemical Building Block

This compound has emerged as a highly versatile chemical building block, primarily due to the advantageous properties conferred by the difluoromethoxy group and the synthetic handles provided by the aminopyridine core. frontiersin.org Its utility is particularly prominent in the pharmaceutical industry for the synthesis of complex drug candidates. rsc.org

The incorporation of the difluoromethoxy group is a strategic choice in drug design. It can improve key pharmacokinetic properties by increasing metabolic stability and adjusting lipophilicity, which influences a molecule's ability to cross biological membranes. Pyridinone scaffolds, which can be synthesized from aminopyridine precursors, are recognized as important motifs in medicinal chemistry because they can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like kinase hinges. frontiersin.org

The value of this building block is evident in its application in medicinal chemistry programs, such as those targeting kinases for skin disorders. rsc.org The ability to readily derivatize the scaffold at multiple positions allows for the creation of large chemical libraries, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. rsc.orgfrontiersin.org The stability and synthetic accessibility of the this compound scaffold make it an indispensable tool for chemists seeking to develop novel, effective, and metabolically robust therapeutic agents.

Advanced Spectroscopic and Structural Characterization of Difluoromethoxypyridinamines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

Proton (¹H) NMR for Amine and Pyridine (B92270) Protons

The ¹H NMR spectrum of 4-(Difluoromethoxy)pyridin-3-amine is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the amine group. The pyridine ring protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. chemicalbook.com The exact chemical shifts are influenced by the electronic effects of the substituents. The difluoromethoxy group at the C-4 position and the amine group at the C-3 position will modulate the electron density of the ring, leading to specific shifts for the protons at positions 2, 5, and 6.

The amine (NH₂) protons are expected to produce a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. This broadening is a result of quadrupole effects of the nitrogen atom and chemical exchange.

The difluoromethoxy group (-OCHF₂) will exhibit a characteristic triplet in the ¹H NMR spectrum due to coupling with the two fluorine atoms (¹JHF). This signal is typically found in the range of δ 6.5-7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H | 7.0 - 8.5 | d, s | Varies |

| NH₂ | Variable | br s | N/A |

| -OCHF₂ | 6.5 - 7.5 | t | ~74 (¹JHF) |

Carbon (¹³C) NMR for Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of all carbon signals. libretexts.org

The carbons of the pyridine ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the electronegative difluoromethoxy group (C-4) will be shifted significantly downfield. The carbon bearing the amine group (C-3) will also be influenced. The difluoromethoxy carbon itself will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C | 100 - 160 |

| -OCHF₂ | 110 - 120 (t, ¹JCF ~240-260 Hz) |

Fluorine (¹⁹F) NMR for Difluoromethoxy Group Analysis

¹⁹F NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, resulting from coupling to the single proton of that group (¹JFH). The chemical shift of the difluoromethoxy group typically appears in the range of δ -80 to -100 ppm relative to a standard like CFCl₃. colorado.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCHF₂ | -80 to -100 | d | ~74 (¹JFH) |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signals for the pyridine protons can be used to identify the signals of their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, it can show a correlation between the proton of the difluoromethoxy group and the C-4 carbon of the pyridine ring, confirming the position of this substituent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. nih.gov For this compound (C₆H₆F₂N₂O), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, fragmentation may also involve the loss of the difluoromethoxy group or parts of the pyridine ring.

Table 4: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆F₂N₂O |

| Calculated Exact Mass | 160.0448 |

Elucidation of Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. For this compound, the presence of a nitrogen atom means its molecular ion peak will have an odd number. libretexts.org

In electron ionization mass spectrometry (EI-MS), aliphatic amines commonly undergo α-cleavage, where the bond between the carbon atom adjacent to the nitrogen and another carbon atom is broken. libretexts.orgopenstax.org This process results in the formation of a resonance-stabilized, nitrogen-containing cation. openstax.orglibretexts.org The largest alkyl group is preferentially lost during this fragmentation. miamioh.edu For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org

The fragmentation of this compound would be influenced by both the pyridine ring and the difluoromethoxy and amine substituents. The fragmentation patterns can be complex, but systematic analysis of the resulting ions allows for the reconstruction of the original molecule, confirming its structure. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide the exact chemical formula for the fragments, which is crucial for distinguishing between compounds with similar nominal masses. nih.gov The study of fragmentation pathways of related compounds, such as ketamine analogues which also contain an amine and an aromatic ring, reveals characteristic losses of small molecules and radicals, which aids in the structural elucidation of novel compounds. nih.gov

Table 1: Common Fragmentation Patterns in Mass Spectrometry of Amines

| Fragmentation Process | Description | Typical Resulting Ions |

| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgopenstax.org | Resonance-stabilized nitrogen-containing cation. openstax.orglibretexts.org |

| Loss of Small Molecules | Elimination of stable neutral molecules like H2O or CO. nih.gov | Fragment ions with corresponding mass losses. |

| Loss of Radicals | Cleavage resulting in the formation of a radical and a cation. nih.gov | Cationic fragments observed in the spectrum. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. openstax.orglibretexts.org These bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds and are typically sharper and less intense than the O-H bands of alcohols. openstax.orglibretexts.org The presence of two bands in this region helps to distinguish primary amines from secondary amines, which show only one N-H stretching peak, and tertiary amines, which show none. spectroscopyonline.comorgchemboulder.com

In addition to the N-H stretching, a primary amine will also display an N-H bending (scissoring) vibration, which appears in the 1580-1650 cm⁻¹ region. orgchemboulder.com Another characteristic absorption is the N-H wagging band, which is a broad and strong peak found between 665 and 910 cm⁻¹. orgchemboulder.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 openstax.orglibretexts.org |

| Primary Amine (N-H) | Bending (Scissoring) | 1580-1650 orgchemboulder.com |

| Primary Amine (N-H) | Wagging | 665-910 orgchemboulder.com |

| Aromatic C-N | Stretch | 1250-1335 orgchemboulder.com |

| Difluoromethoxy (C-F) | Stretch | (Specific to compound, typically in the fingerprint region) |

| Difluoromethoxy (C-O) | Stretch | (Specific to compound, typically in the fingerprint region) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

For related pyridine-containing compounds, X-ray diffraction studies have revealed detailed information about their molecular conformation and intermolecular interactions. nih.govnih.gov For instance, in the crystal structure of a derivative containing a difluoromethoxy group, the orientation of this group and the pyridine ring relative to other parts of the molecule has been elucidated. nih.gov

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amine) | N (pyridine), O (difluoromethoxy), F (difluoromethoxy) |

| C-H···π Interactions | C-H | Pyridine ring |

Computational and Theoretical Chemistry Studies on Difluoromethoxypyridinamines

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior and characteristics of novel chemical entities. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. For difluoromethoxypyridinamines, DFT methods, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, are employed to perform geometry optimization. researchgate.net This process mathematically finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

From a single DFT calculation, a wealth of information can be derived. The optimization yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, electronic properties are calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial parameter, as it relates to the molecule's chemical reactivity and stability; a larger gap suggests higher stability. researchgate.netresearchgate.net These calculations provide a foundational understanding of the molecule's electronic landscape.

Table 1: Representative Data from DFT Calculations for a Substituted Pyridine (B92270) Derivative

| Calculated Property | Representative Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the overall stability of the molecule at its optimized geometry. |

| HOMO Energy | ~ -6.5 eV | Represents the energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy | ~ -1.3 eV | Represents the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.2 eV | Correlates with chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | ~ 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Chemical Hardness (η) | ~ 2.6 eV | Derived from the HOMO-LUMO gap, it quantifies resistance to change in electron distribution. researchgate.net |

Note: The values presented are illustrative for a fluorinated amine-substituted aromatic system and would require specific calculation for 4-(Difluoromethoxy)pyridin-3-amine.

While DFT is widely used, other quantum mechanical methods serve important roles. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are derived directly from theoretical principles without experimental data. They can offer higher accuracy, especially for systems where DFT may be less reliable, but at a significantly greater computational expense. researchgate.net These methods are often used as a benchmark to validate the results obtained from DFT calculations for smaller, related molecules.

On the other end of the spectrum, semi-empirical methods (like AM1 or PM3) use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or longer timescale simulations. However, their accuracy is generally lower. In the study of difluoromethoxypyridinamines, semi-empirical methods could be used for initial conformational searches to identify low-energy structures before refining the results with more accurate DFT calculations.

Molecular Modeling and Simulation of Conformational Preferences

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. Molecular modeling techniques are used to explore the different possible conformations and their relative energies.

These analyses typically show that the conformational preference is governed by a combination of steric hindrance (avoiding clashes with the adjacent amine group) and stereoelectronic effects, such as the gauche effect or dipole-dipole interactions. rsc.orgnih.gov The rotation of the difluoromethyl group itself also contributes to the conformational landscape. nih.gov Identifying the global energy minimum conformation is essential for understanding how the molecule will interact with biological targets. rsc.org

The molecular electrostatic potential (MEP) is a valuable property derived from quantum chemical calculations that visualizes the charge distribution of a molecule. researchgate.net It is plotted as a map onto the molecule's electron density surface. The MEP helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. turito.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen and fluorine atoms of the difluoromethoxy group, as well as the nitrogen atom of the pyridine ring. These are sites susceptible to electrophilic attack and are potential hydrogen bond acceptors. mdpi.com

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydrogens of the amine group (-NH₂) and the difluoromethyl group (-CF₂H). These sites are susceptible to nucleophilic attack. dntb.gov.ua

This detailed charge distribution map is crucial for predicting how the molecule will orient itself when approaching another molecule, such as a receptor binding site. dntb.gov.ua

Table 2: Predicted Electrostatic Potential Regions

| Molecular Region | Predicted Potential | Chemical Implication |

| Pyridine Nitrogen | Strong Negative | Nucleophilic center, hydrogen bond acceptor. |

| Amine Group (-NH₂) | Positive on H, Negative on N | H-atoms are hydrogen bond donors; N lone pair is a weak acceptor. |

| -OCF₂H Oxygen | Strong Negative | Strong hydrogen bond acceptor site. |

| -OCF₂H Fluorines | Negative | Potential weak hydrogen bond acceptors. |

| -OCF₂H Hydrogen | Positive | Weakly acidic proton. |

Hydrogen bonds are critical non-covalent interactions that dictate molecular recognition and self-assembly. libretexts.org Theoretical calculations can predict both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonds. libretexts.orgyoutube.com

In this compound, there is potential for intramolecular hydrogen bonding . A key possibility is an interaction between a hydrogen atom of the 3-amino group and the oxygen atom of the 4-difluoromethoxy group. Such an interaction would create a pseudo-six-membered ring, significantly constraining the conformation of the molecule and enhancing its planarity. Weaker intramolecular interactions, such as C-H···F or N-H···F bonds, might also exist. rsc.orgrsc.org

Intermolecular hydrogen bonding is also highly probable. The amine group can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen of the difluoromethoxy group are strong hydrogen bond acceptors. youtube.comlibretexts.org These interactions are fundamental to the crystal packing of the compound in the solid state and its solubility in protic solvents. Computational models can calculate the strength and geometry (distance and angle) of these hydrogen bonds, providing a deeper understanding of the compound's condensed-phase behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to predict the physicochemical properties of molecules based on their chemical structure. nih.gov These models are built upon the principle that the structure of a molecule, encoded in numerical descriptors, is intrinsically linked to its properties. youtube.com In the context of this compound, QSPR can provide valuable insights into its behavior without the need for extensive experimental measurements.

Correlation of Structural Descriptors with Intrinsic Chemical Reactivity

The predictive power of a QSPR model hinges on the selection of appropriate structural descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure. They can be broadly categorized into electronic, steric, topological, and thermodynamic descriptors. For a molecule like this compound, a combination of these descriptors would be used to model its reactivity.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). The electron-donating amino group and the electron-withdrawing difluoromethoxy group significantly influence these descriptors. researchgate.netnbuv.gov.ua

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters. They are crucial for understanding how the molecule might interact with other molecules or biological targets.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Quantum-Chemical Descriptors: These are derived from quantum chemistry calculations and can include chemical potential and hardness, which are useful for understanding electron flow in potential reactions. researchgate.net

The correlation of these descriptors with intrinsic chemical reactivity allows for the development of predictive models. For instance, QSPR studies on aminopyridines have been used to create models that can predict their biological activities as inhibitors of specific enzymes. rsc.org Similarly, descriptors representing electron flow and hydrogen bonding capabilities have been shown to be critical in modeling the adsorption behavior of amino acids. researchgate.net

| Descriptor Class | Example Descriptor | Relevance to Reactivity |

|---|---|---|

| Electronic | Partial Atomic Charges | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Electronic | HOMO/LUMO Energies | Relates to the ability to donate or accept electrons in a reaction. |

| Steric | Molecular Volume | Influences the accessibility of reactive sites to other reagents. |

| Topological | Connectivity Indices | Describes the branching and complexity of the molecular structure. |

| Quantum-Chemical | Chemical Potential (μ) | Represents the tendency of electrons to flow from the system. researchgate.net |

Theoretical Impact of Substituent Effects on Reactivity and Stability

The reactivity and stability of the this compound molecule are profoundly influenced by the electronic properties of its substituents: the amino (-NH₂) group at position 3 and the difluoromethoxy (-OCF₂H) group at position 4.

The amino group is a well-known activating group, meaning it donates electron density to the aromatic ring through a resonance effect. This increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino group. researchgate.net This enhanced electron density makes the ring more susceptible to electrophilic attack and can influence the basicity of the ring nitrogen.

The interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group creates a complex electronic environment on the pyridine ring. The amino group's donation of electrons is counteracted by the withdrawal from the difluoromethoxy group. This push-pull electronic arrangement can lead to:

Altered Basicity: The electron-withdrawing nature of the -OCF₂H group is expected to decrease the pKa of the pyridinium (B92312) ion compared to unsubstituted pyridine or 3-aminopyridine (B143674), making it a weaker base.

Enhanced Dipole Moment: The opposing electronic natures of the substituents can lead to a significant molecular dipole moment, which can influence solubility and intermolecular interactions.

The stability of the molecule is also affected. While the aromatic pyridine ring itself is inherently stable, the substituents can influence its susceptibility to certain reactions, such as nucleophilic aromatic substitution, which is generally favored on electron-deficient pyridine rings. researchgate.net

| Substituent | Position on Pyridine Ring | Electronic Effect | Impact on Ring |

|---|---|---|---|

| Amino (-NH₂) | 3 | Electron-donating (Resonance) | Increases electron density, activating the ring towards electrophiles. researchgate.net |

| Difluoromethoxy (-OCF₂H) | 4 | Electron-withdrawing (Inductive and Resonance) nbuv.gov.uaresearchgate.net | Decreases electron density, deactivating the ring towards electrophiles. |

Analytical Methodologies for Research Scale Investigation of 4 Difluoromethoxy Pyridin 3 Amine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 4-(difluoromethoxy)pyridin-3-amine from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC is commonly employed for pyridine (B92270) derivatives, offering robust and reproducible analysis. researchgate.net The separation is typically achieved on octadecyl (C18) or octyl (C8) silica (B1680970) gel columns. researchgate.net

Given the polar nature of the aminopyridine structure, careful selection of the mobile phase is crucial for achieving adequate retention and sharp peak shapes. A typical mobile phase would consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The use of a buffer is important to control the ionization state of the basic amine and pyridine nitrogen atoms. For related pyridine compounds, mobile phases containing phosphate (B84403) buffers have been used effectively. researchgate.net

Detection is most commonly performed using a UV detector, as the pyridine ring exhibits strong absorbance in the UV region. For enhanced sensitivity, especially in complex biological matrices, derivatization of the primary amine group to form a fluorescent product can be employed, followed by fluorescence detection. nih.gov This approach significantly lowers the limit of detection. nih.gov

A certificate of analysis for the related compound, 6-(difluoromethoxy)pyridin-3-amine, reported a purity of 98.24% as determined by HPLC, underscoring the utility of this method for quality control. rasayanjournal.co.in

Table 1: Representative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) provides powerful separation and identification capabilities. However, the direct analysis of primary amines like this compound by GC can be challenging. These polar, active compounds can interact with the stationary phase or active sites in the GC system, leading to poor peak shape (tailing) and reduced sensitivity. cdc.gov

To overcome these issues, two main strategies are employed. The first is the use of specially deactivated columns, often with a basic treatment (e.g., with potassium hydroxide) to minimize adsorptive interactions. cdc.gov The second, more common approach, involves a derivatization step prior to analysis. The primary amine can be converted into a less polar, more volatile derivative, which improves chromatographic performance. nih.gov

Despite these challenges, GC-MS is a valuable tool, particularly for the identification of volatile impurities. The mass spectrometer provides definitive structural information based on the fragmentation pattern of the analyte, complementing the purity data obtained from HPLC. For many pyridine compounds, GC-MS is a standard analytical method. cdc.govnih.gov

Table 2: GC-MS Considerations for Polar Amines

| Challenge | Mitigation Strategy |

|---|---|

| Peak Tailing | Use of base-deactivated GC columns; Derivatization |

| Thermal Instability | Optimization of injector temperature |

| Low Volatility | Derivatization to increase volatility |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula to verify its elemental composition and, by extension, its empirical formula. chemcollective.orgyoutube.com